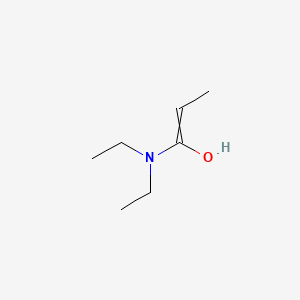

1-(Diethylamino)prop-1-en-1-ol

Description

Overview of Enamine and Enaminone Chemical Scaffolds

Enamines and their derivatives, enaminones, are well-established and highly versatile intermediates in modern organic synthesis. numberanalytics.comchemistrylearner.combeilstein-archives.org Their utility stems from their unique electronic properties, which allow them to act as potent carbon nucleophiles. wikipedia.org

An enaminol is a distinct organic functional group characterized by the presence of an amino group (-NR₂) and a hydroxyl group (-OH) both bonded to the same carbon-carbon double bond (C=C). The name itself is a portmanteau of "ene" (denoting the alkene), "amine," and "ol" (denoting the alcohol). wikipedia.org This arrangement makes them the nitrogen and oxygen analogues of enediols.

Structurally, enaminols are the tautomeric forms of amides. The enamine-imine tautomerism is analogous to the more commonly known keto-enol tautomerism. wikipedia.org In the case of 1-(Diethylamino)prop-1-en-1-ol, it exists in equilibrium with its amide form, N,N-diethylpropanamide. The stability of the enaminol form is often lower than the corresponding amide, making them reactive and sometimes difficult to isolate. An important example of an enaminol as an intermediate is the 1,2-enaminol formed during the Amadori rearrangement, a key step in the Maillard reaction. futurelearn.com

Enaminones are a related class of compounds that consist of an amino group linked to a carbonyl group through a C=C double bond. scielo.brrsc.org They are considered vinylogous amides and are known for their stability due to a "push-pull" electronic system, where the amine group pushes electron density and the carbonyl group pulls it. scielo.brrsc.orgbeilstein-archives.org

| Scaffold | Key Structural Feature | General Stability | Electronic Nature |

|---|---|---|---|

| Enamine | Amino group on a C=C double bond | Often generated in situ; can be sensitive to hydrolysis jst.go.jp | Nucleophilic at the β-carbon wikipedia.org |

| Enaminone | Amino group and carbonyl group conjugated via a C=C double bond | Generally stable and isolable scielo.br | "Push-pull" system with nucleophilic and electrophilic sites scielo.brrsc.org |

| Enaminol | Amino group and hydroxyl group on a C=C double bond | Often a transient intermediate; tautomer of an amide futurelearn.com | Combines features of enamines and enols |

Enamine-derived structures are foundational building blocks in organic synthesis, prized for their ability to form new carbon-carbon bonds under mild conditions. chemistrylearner.com The pioneering work by Gilbert Stork on enamine alkylation and acylation demonstrated their utility as effective alternatives to enolates for modifying carbonyl compounds. wikipedia.org

The versatility of these structures is extensive:

Synthesis of Complex Molecules : Enamines are crucial intermediates in the synthesis of natural products and pharmaceuticals. numberanalytics.comchemistrylearner.comresearchgate.net

Heterocyclic Chemistry : Enaminones, in particular, are widely used synthons for constructing a variety of bioactive heterocyclic compounds such as pyrazoles, quinolines, and pyridines. acgpubs.orgresearchgate.netresearchgate.net Their ambident electrophilic and nucleophilic nature allows for diverse annulation strategies. scielo.brresearchgate.net

Catalysis : The formation of a transient enamine is the key step in asymmetric enamine catalysis, a powerful tool in organocatalysis for creating chiral molecules. pnas.org

Definition and Structural Features of Enaminols

Historical Development of Research on Enaminol Compounds

Direct research specifically targeting "enaminols" as a class is not as extensively documented as that for enamines or enaminones. However, their conceptual and practical history is interwoven with the development of several key areas in organic chemistry.

The concept of tautomerism, established in the late 19th century with the study of keto-enol forms, laid the theoretical groundwork for understanding isomers like amides and their enaminol counterparts. The major breakthrough in the application of related structures came in the mid-20th century. The Stork enamine synthesis, developed in the 1950s and 60s, revolutionized the alkylation and acylation of ketones and aldehydes, establishing enamines as indispensable synthetic tools. wikipedia.org

Around the same time, the mechanistic details of the Maillard reaction, first described by Louis-Camille Maillard in the 1910s, were being unraveled. It was recognized that an N-substituted glycosylamine undergoes an isomerisation reaction, known as the Amadori rearrangement, which proceeds through a 1,2-enaminol intermediate to form a ketosamine. futurelearn.com This provided a clear, albeit complex, biochemical context for the existence and reactivity of an enaminol structure.

More recently, the chemistry of enaminones has seen significant development, with numerous methods reported for their synthesis and their application in building complex molecular architectures. beilstein-archives.orgacgpubs.org While stable enaminols remain less common, the principles governing their formation and reactivity are inferred from the rich chemistry of their more stable enamine and enaminone cousins.

Classification and Nomenclature of Substituted Enaminols

The classification and nomenclature of enaminols follow the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Classification: Amines, and by extension the amino group of an enaminol, are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon-containing (alkyl or aryl) groups attached directly to the nitrogen atom. libretexts.orgpressbooks.pubtestbook.com

Primary (1°) : One carbon group is attached to the nitrogen (RNH₂).

Secondary (2°) : Two carbon groups are attached to the nitrogen (R₂NH).

Tertiary (3°) : Three carbon groups are attached to the nitrogen (R₃N).

In the case of This compound , the nitrogen atom is bonded to two ethyl groups and the carbon of the propenol backbone, making it a tertiary amine derivative.

Nomenclature: The IUPAC name of an enaminol is derived by identifying the parent alkene chain that contains the hydroxyl group.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-(diethylamino)prop-1-en-1-ol |

InChI |

InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4,9H,5-6H2,1-3H3 |

InChI Key |

TWANJQVZFRSENW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Diethylamino Prop 1 En 1 Ol and Analogous Enaminols

Direct Synthetic Routes to 1-(Diethylamino)prop-1-en-1-ol

Direct synthetic methods aim to construct the this compound framework in a single key step or a streamlined sequence from readily available starting materials. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions in Enaminol Synthesis

Condensation reactions are a cornerstone in the synthesis of enaminols, involving the formation of a carbon-carbon bond and the elimination of a small molecule, typically water.

The Mannich reaction is a classic three-component condensation involving an enolizable carbonyl compound, an aldehyde (often formaldehyde), and a primary or secondary amine. scribd.comwikipedia.org This reaction leads to the formation of a β-aminocarbonyl compound, also known as a Mannich base. scribd.comwikipedia.org The synthesis of compounds structurally related to this compound, such as 1-diethylamino-3-butanone, has been achieved through Mannich reactions. orgsyn.org The general mechanism commences with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org Subsequently, the enol form of the carbonyl compound attacks the iminium ion, leading to the β-aminocarbonyl product. wikipedia.org

Modifications to the classical Mannich reaction have been developed to improve yields, expand substrate scope, and create more complex structures. These can include the use of pre-formed iminium salts or the application of various catalysts to facilitate the reaction under milder conditions. organic-chemistry.org For instance, the Robinson-Schopf synthesis of tropinone (B130398) is a notable application of the Mannich reaction. scribd.com The reaction's versatility allows for the synthesis of a wide array of β-aminoketones, which are direct precursors or can be converted to enaminols. rsc.orgnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| Enolizable Carbonyl | Formaldehyde | Secondary Amine | β-Aminocarbonyl (Mannich Base) | Mannich Reaction |

| Acetone (B3395972) | Formaldehyde | Diethylamine (B46881) HCl | 1-Diethylamino-3-butanone | Mannich Reaction orgsyn.org |

| Ketone | Aldehyde | Amine | β-Aminoketone | Mannich Reaction wikipedia.org |

The condensation of secondary amines, such as diethylamine, with α,β-unsaturated ketones (vinyl ketones) provides another direct route to β-aminoketones, which can exist in equilibrium with their enaminol tautomers. rsc.org This reaction is a type of conjugate addition, where the amine adds to the β-carbon of the vinyl ketone. The resulting enolate can then be protonated to yield the β-aminoketone. The use of methyl vinyl ketone, for example, is a common strategy in Robinson annulation reactions, where a Mannich base is often generated in situ to produce the vinyl ketone. juniperpublishers.com The reaction of β-aminovinyl ketones with various nucleophiles often proceeds via the elimination of the amine, highlighting the reactivity of these systems. rsc.org

Mannich Reaction Approaches and Modifications

Reductive Hydroamination Pathways

Reductive hydroamination offers a modern and efficient approach to the synthesis of amines, including those that can be precursors to enaminols. This method involves the addition of an amine to an unsaturated bond (alkene or alkyne) followed by reduction. While direct hydroamination of alkynes can lead to enamines, subsequent reduction or tautomerization is necessary to arrive at the enaminol structure. libretexts.org More commonly, reductive amination of a carbonyl compound is employed. libretexts.org This two-part process involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ. libretexts.org Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent for this transformation. libretexts.org Recent advancements have focused on developing catalytic systems, including those based on transition metals like iridium and copper, for enantioselective reductive amination and hydroamination reactions, allowing for the synthesis of chiral amines. acs.orgnih.gov

Indirect Synthetic Strategies Involving Precursor Derivatization

Indirect methods involve the synthesis of a precursor molecule, which is then chemically transformed into the target enaminol. These multi-step sequences can offer greater control over the final structure and stereochemistry.

Conversion from β-Aminoketones

β-Aminoketones are key precursors that can be readily converted to enaminols. These compounds are often synthesized via the Mannich reaction as previously described. rsc.orgnih.gov The conversion to the enaminol can be viewed as a tautomerization process. The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry. While the keto form is generally more stable for simple ketones, the presence of the amino group in β-aminoketones can influence this equilibrium. The enaminol form can be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom. The reduction of the carbonyl group in a β-aminoketone leads to the formation of a γ-aminoalcohol. nih.govresearchgate.net

| Precursor | Reagent/Condition | Product |

| β-Aminoketone | Tautomerization | Enaminol |

| β-Aminoketone | NaBH4 | γ-Aminoalcohol nih.gov |

Stereoselective Synthesis Approaches

The creation of enaminols with specific three-dimensional arrangements, known as stereoselective synthesis, is a significant area of research, particularly for producing chiral molecules that are crucial in pharmaceuticals. google.com While methods for the stereoselective synthesis of some nitrogen-containing heterocycles are known, enantioselective methods are less common. google.com One notable approach involves the palladium-catalyzed enantioselective enolate allylic alkylation, which is valuable for constructing building blocks for medicinal chemistry. google.com

Transition metal catalysis, often in conjunction with chiral ligands, has proven effective in generating enantioenriched compounds. google.comnih.gov For instance, the rhodium-catalyzed asymmetric hydrogenation of N-aryl enamines has been used to produce chiral N-aryl-substituted β-amino acid derivatives with moderate to excellent enantioselectivities. acs.org The design of modular chiral ligands allows for the fine-tuning of metal complexes to create highly active and efficient catalysts for these transformations. nih.gov Another strategy is chiral pool synthesis, where a desired chiral molecule is derived from a readily available chiral starting material through reactions with achiral reagents.

Catalytic Systems in Enaminol Formation

Role of Lewis Acid Catalysis in Enaminol Generation

Lewis acid catalysis plays a pivotal role in organic synthesis by activating substrates towards nucleophilic attack or facilitating bond cleavage. wikipedia.org In the context of enaminol or enamine formation from amides, Lewis acids, which are electron-pair acceptors, can coordinate to the carbonyl oxygen of the amide. wikipedia.orgrsc.org This interaction increases the electrophilicity of the carbonyl carbon, making the α-protons more acidic and thus easier to remove to form the enol or enolate intermediate. masterorganicchemistry.com

Common Lewis acids used in organic synthesis include compounds based on boron, aluminum, tin, and titanium. wikipedia.orgjimcontent.com For example, boron-containing Lewis acids like boronic acids and borate (B1201080) esters have been effectively used to catalyze the direct condensation of carboxylic acids with amines to form amides, a reaction that can be a precursor to enaminol formation. jimcontent.comnih.gov In some cases, a combination of a Lewis acid and a metal amide can act as a highly efficient catalyst for carbon-carbon bond formation, demonstrating that these seemingly incompatible species can work in concert. rsc.org The choice of Lewis acid can be critical, as it can influence the reaction mechanism, potentially proceeding through a concerted or a stepwise pathway. bath.ac.uk

Base-Catalyzed Syntheses

Base-catalyzed reactions are a fundamental approach to the formation of enolates and, subsequently, enaminols from amides. In this process, a base is used to deprotonate the α-carbon of the amide, leading to the formation of an enolate intermediate. This enolate is a key precursor in the synthesis of enaminols. The mechanism of base-promoted amide hydrolysis, for instance, involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate which can then eliminate the amine to form a carboxylic acid. libretexts.org

A general strategy for aryl amide synthesis involves the reaction of aryl azides with aldehydes under basic conditions. semanticscholar.orgrsc.org The enolate anion, formed from the aldehyde in the presence of a base, undergoes a cycloaddition with the azide (B81097) to form a triazoline intermediate, which then rearranges to the amide. semanticscholar.org This method is particularly effective for producing highly electron-deficient aryl amides. semanticscholar.orgrsc.org The choice of base can be crucial; for example, in some reactions, N,N-diethylpropionamide has been used in base-induced rearrangements. acs.org

Modern Techniques and Conditions in Enaminol Synthesis

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netorientjchem.organton-paar.comrsc.org This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often resulting in a rapid temperature increase. anton-paar.comresearchgate.net The ability to superheat solvents in sealed vessels is a key advantage, significantly shortening reaction times from hours or days to minutes. anton-paar.com

In the context of amide and enaminone synthesis, microwave irradiation has been successfully employed. For example, the synthesis of various enaminones from amines and β-dicarbonyl compounds has been achieved under solvent-free and catalyst-free conditions using microwave heating. researchgate.net Microwave-assisted methods have also been developed for the rapid synthesis of amides, which are precursors to enaminols. organic-chemistry.orgrsc.orgcem.com These reactions can be significantly faster under microwave irradiation compared to conventional heating, with reaction times reduced by as much as 32-fold in some cases. rsc.org The efficiency of microwave heating can sometimes be attributed to the formation of "hot spots" within the reaction mixture, leading to localized high temperatures that accelerate the reaction rate. orientjchem.org

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, equilibrium positions, and even the stability of different tautomeric forms. wikipedia.org In the context of enaminol synthesis, the solvent can affect the tautomeric equilibrium between the enamine and imine forms. numberanalytics.com Polar solvents can stabilize the more polar tautomer, which is often the enamine form. numberanalytics.com For instance, theoretical studies have shown that the stability of enaminone tautomers can decrease with an increasing dielectric constant of the solvent. researchgate.net

The ability of a solvent to participate in hydrogen bonding is also a critical factor. wikipedia.org In non-polar solvents, intramolecular hydrogen bonding within a molecule may be favored, while polar protic solvents can form intermolecular hydrogen bonds, influencing the stability of different species. wikipedia.orgmdpi.com The effect of the solvent on the reaction of dimedone with aniline (B41778) in the presence of a zeolite catalyst showed that the best results were obtained using ethanol (B145695) under reflux, while other solvents gave poorer yields. researchgate.net The Catalán multiparametric empirical model has been used to investigate the solvatochromism of Schiff base derivatives, revealing that different solvent effects dominate in non-polar versus polar-protic solvents. mdpi.com

Table of Solvent Effects on Imine-Enamine Tautomerism numberanalytics.com

| Solvent | Dielectric Constant | Favored Tautomer |

| Water | 80 | Enamine |

| Dichloromethane | 9.1 | Imine |

| Toluene | 2.4 | Imine |

Mechanistic Investigations and Reaction Pathways of 1 Diethylamino Prop 1 En 1 Ol

Fundamental Reactivity of the Enaminol Functional Group

The reactivity of 1-(diethylamino)prop-1-en-1-ol is fundamentally dictated by the enaminol functional group, which is structurally analogous to the more widely studied enaminone system. Enaminones, and by extension enaminols, are characterized as "push-pull" ethylenes. In this system, the amino group acts as an electron-donating "push" component, while the oxygen-bearing group (in this case, a hydroxyl group) acts as an electron-withdrawing "pull" component. rsc.orgresearchgate.net This electronic arrangement results in a conjugated system with distinct nucleophilic and electrophilic centers, making it a versatile intermediate in organic synthesis. rsc.orgresearchgate.netscielo.br

The conjugated system of an enaminol possesses multiple sites susceptible to both nucleophilic and electrophilic attack. scielo.br The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, increasing the electron density at the β-carbon (C-2) and the oxygen atom. rsc.orgmasterorganicchemistry.com This makes the β-carbon and the oxygen atom nucleophilic. rsc.org Conversely, the electron-withdrawing nature of the hydroxyl group renders the α-carbon (C-1) and the carbon of the double bond (C-1) electrophilic. rsc.org

Enamines, the nitrogen analogs of enols, are generally good nucleophiles and bases. wikipedia.org Their carbon-based nucleophilicity is explained by resonance structures that show a negative charge on the α-carbon. masterorganicchemistry.com This heightened nucleophilicity, compared to enolates, means they require less acid or base catalysis to react. wikipedia.org

The reactivity profile can be summarized as follows:

Nucleophilic sites: The β-carbon, the oxygen atom, and the nitrogen atom are electron-rich. rsc.org

Electrophilic sites: The α-carbon and the carbon of the double bond (C-1) are electron-deficient. rsc.org

This ambident reactivity allows enaminols to function as both nucleophiles and electrophiles, a versatility that is central to their synthetic utility. rsc.org

Enaminols, like other compounds with both an enamine and a hydroxyl group, can exhibit tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. allen.inaakash.ac.in For enaminols, this can involve an equilibrium between the enaminol form and a keto-amine form, analogous to the well-known keto-enol tautomerism. futurelearn.comlibretexts.org This process, also referred to as imine-enamine tautomerism, is a reversible isomerization. futurelearn.com

In addition to tautomerism, cis-trans isomerization around the C=C double bond is a significant phenomenon. The relative stability of the isomers can be influenced by steric and electronic factors. Generally, tertiary enaminones, and by extension enaminols, tend to adopt the sterically less hindered E (trans) form. scielo.br However, the formation of specific isomers, such as the cis-enaminone, can be achieved under certain reaction conditions, for instance, through the condensation of specific aminothienopyridazines with an aminovinyl ketone. rsc.org In some cases, the Z-form of secondary enaminones is stabilized by intramolecular hydrogen bonding. rsc.org

The interconversion between these isomeric forms is a dynamic process, and the predominant form can be influenced by factors such as solvent, temperature, and the presence of substituents. allen.innih.gov

The diethylamino group plays a crucial role in modulating the reactivity of the enaminol system. As a tertiary amine, the diethylamino group is a powerful electron-donating group through its nitrogen lone pair. masterorganicchemistry.com This electron-donating effect significantly enhances the nucleophilicity of the β-carbon, making the molecule more reactive towards electrophiles. masterorganicchemistry.comwikipedia.org

The steric bulk of the two ethyl groups on the nitrogen atom also influences reactivity. It can affect the planarity of the enamine system, which in turn impacts the degree of p-orbital overlap and, consequently, the nucleophilicity. wikipedia.org Furthermore, the nature of the amine substituent can influence the stereochemical outcome of reactions. wikipedia.org

| Feature of Diethylamino Moiety | Effect on Reactivity |

| Electron-donating Nature | Increases nucleophilicity of the β-carbon. masterorganicchemistry.com |

| Steric Hindrance | Influences the planarity and stereoselectivity of reactions. wikipedia.org |

| Basicity | Can participate in catalysis and affect tautomeric equilibria. wikipedia.org |

Tautomerism and Isomerization Phenomena (e.g., cis-trans isomerization)

Detailed Reaction Mechanisms

The rich electronic landscape of this compound allows for a variety of reaction mechanisms, often involving highly reactive intermediates.

Reactions of tertiary enamines with certain electrophiles, such as diphenylcyclopropenone, are proposed to proceed through the formation of ylide and ammonium (B1175870) enolate intermediates. scielo.br An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. In this context, a nitrogen ylide (or ammonium ylide) can be formed. mdpi.com

The reaction is thought to be initiated by the nucleophilic attack of the enamine on the electrophile, leading to a zwitterionic intermediate which can be described as an ammonium enolate. scielo.brnih.gov C(1)-ammonium enolates are powerful, catalytically generated synthetic intermediates used for the enantioselective α-functionalization of carboxylic acid derivatives. nih.gov The mechanism involves the N-acylation of a Lewis base to form an acyl ammonium ion pair, making the C(2)-protons more acidic and facilitating deprotonation to yield the zwitterionic C(1)-ammonium enolate. nih.gov

These intermediates are highly reactive and can undergo further transformations, such as intramolecular rearrangements or reactions with other species present in the reaction mixture, to yield the final products. scielo.brmdpi.com

Carbocations are versatile reactive intermediates that can be generated through various methods, including electrochemical C–H oxidation. nih.gov In the context of enamine chemistry, chiral α-imino carbocation intermediates can be generated anodically. nih.gov These carbocations are electrophilic and can be "trapped" by a variety of nucleophiles, including alcohols, water, and thiols, often with high stereoselectivity. nih.govpsgcas.ac.in

The generation of a carbocation intermediate can lead to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile. beilstein-journals.orgnumberanalytics.comlibretexts.org The stability of the carbocation intermediate can significantly influence the reaction's outcome. numberanalytics.com The trapping of these carbocations provides a powerful method for the direct functionalization of carbon centers under mild conditions. nih.govbeilstein-journals.org

For instance, in terpene biosynthesis, carbocations are generated and then undergo a cascade of cyclization and rearrangement reactions before being trapped by a nucleophile like water. beilstein-journals.org Similarly, in synthetic chemistry, carefully designed systems can utilize carbocation trapping to achieve specific and complex molecular architectures. psgcas.ac.in

| Intermediate | Formation | Subsequent Reactions |

| Ylide/Ammonium Enolate | Nucleophilic attack of the enamine on an electrophile. scielo.br | Intramolecular rearrangements, cycloadditions. scielo.brnih.gov |

| Carbocation | Anodic oxidation of the enamine. nih.gov | Trapping by nucleophiles, rearrangements (hydride/alkyl shifts). nih.govbeilstein-journals.org |

Electron Transfer Processes in Enaminol Reactions

Enaminols are electron-rich compounds, making them potential participants in single-electron transfer (SET) reactions. wikipedia.org An electron transfer process involves the movement of an electron from one chemical entity to another, initiating a redox reaction. wikipedia.org In the context of enaminol chemistry, the nitrogen atom's lone pair and the pi-system of the double bond create a high-energy highest occupied molecular orbital (HOMO), facilitating the donation of an electron to a suitable acceptor.

While specific studies on this compound are limited, the behavior of related enamines in photoinduced electron transfer processes provides a strong model. acs.org In these reactions, an enamine can be excited by light or interact with a photoexcited species, leading to the transfer of an electron and the formation of a radical cation. This reactive intermediate can then undergo various subsequent reactions, such as cyclization or addition to other molecules.

Electron transfer can occur through two primary mechanisms:

Outer-Sphere Electron Transfer: The electron transfers between the enaminol and another species without the formation of a direct covalent bond. wikipedia.org The rate of this process is influenced by the distance between the reactants, the reorganization energy of the molecules, and the reaction's driving force. numberanalytics.com

Inner-Sphere Electron Transfer: This mechanism involves the formation of a transient covalent bridge between the electron donor and acceptor, facilitating the electron's passage. wikipedia.orgnumberanalytics.com

For an enaminol like this compound, interaction with strong electron acceptors, such as certain metal ions or organic compounds with low-lying lowest unoccupied molecular orbitals (LUMOs), could initiate SET pathways. The resulting enaminol radical cation would be highly reactive, with the spin and charge density distributed across the nitrogen, oxygen, and carbon atoms, leading to a variety of potential products not accessible through standard two-electron pathways.

Side Reaction Analysis and Mitigation Strategies

The high reactivity that makes enaminols useful intermediates also predisposes them to a variety of side reactions. Understanding and controlling these pathways is crucial for achieving desired synthetic outcomes. For this compound, which is the enol tautomer of N,N-diethylpropanamide, the primary competing species and reactions must be carefully managed.

Key potential side reactions include:

Tautomerization: The most significant competing process is the tautomerization of the enaminol back to its more stable amide form, N,N-diethylpropanamide. This process is often rapid and can be catalyzed by traces of acid or base.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the enaminol can be hydrolyzed. Protonation of the double bond can lead to the formation of an iminium ion intermediate, which is readily attacked by water to ultimately yield diethylamine (B46881) and propanal after C-N bond cleavage. youtube.commasterorganicchemistry.comlibretexts.org

Self-Condensation: Like enamines, enaminols can act as nucleophiles and react with themselves or other electrophilic species present in the reaction mixture. This can lead to the formation of dimers or higher oligomers, reducing the yield of the desired product. wikipedia.org

Oxidation: The electron-rich nature of the enaminol makes it susceptible to oxidation, especially in the presence of air or other oxidizing agents, which can lead to a complex mixture of degradation products. core.ac.uk

Mitigation of these side reactions requires careful control over the reaction environment.

Table 1: Side Reaction Mitigation Strategies

| Side Reaction | Mitigation Strategy | Rationale |

| Tautomerization to Amide | Use of aprotic, non-polar solvents; low temperature. | Minimizes proton sources that catalyze the tautomerization and lowers the thermal energy available for conversion to the more stable amide isomer. |

| Hydrolysis | Strict exclusion of water using anhydrous solvents and inert atmospheres (e.g., nitrogen, argon). Addition of a water scavenger like titanium tetrachloride (TiCl₄). wikipedia.org | Prevents the protonation and subsequent nucleophilic attack by water that leads to the decomposition of the enaminol structure. libretexts.orgwikipedia.org |

| Self-Condensation | Use of high dilution to disfavor intermolecular reactions; controlled addition of reagents. | Reduces the probability of enaminol molecules reacting with each other, favoring the desired intramolecular or desired intermolecular reaction with the target electrophile. |

| Oxidation | Performing the reaction under an inert atmosphere (nitrogen or argon); use of deoxygenated solvents. | Removes molecular oxygen, a common oxidant that can react with the electron-rich enaminol. core.ac.uk |

Protonation and Deprotonation Effects on Reactivity

The reactivity of this compound is profoundly influenced by pH, as protonation and deprotonation at different sites can dramatically alter its electronic structure and nucleophilicity. masterorganicchemistry.compsiberg.com The molecule possesses three primary sites susceptible to protonation/deprotonation: the nitrogen atom, the oxygen atom, and the α-carbon.

Protonation: Under acidic conditions, protonation can occur at multiple sites. wikipedia.org

N-Protonation: Protonation of the diethylamino group would form an ammonium salt. This sequesters the nitrogen's lone pair, drastically reducing its ability to donate electron density into the pi-system. The molecule loses its enamine-like character, becoming significantly less nucleophilic. youtube.com

O-Protonation: Protonation of the hydroxyl group forms an oxonium ion, making it an excellent leaving group. This can facilitate elimination to form an allenic cation or other rearrangements.

C-Protonation: Protonation at the α-carbon (the carbon adjacent to the double bond) breaks the enol system, generating a resonance-stabilized iminium cation. This cation is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

Deprotonation: Under basic conditions, the hydroxyl proton is the most acidic and will be removed first.

O-Deprotonation: Removal of the hydroxyl proton generates an enolate-like anion. This species is a significantly stronger nucleophile than the neutral enaminol. The negative charge on the oxygen enhances the electron-donating capacity of the system, increasing the electron density and nucleophilicity of the β-carbon.

The specific reaction pathway taken by the enaminol can thus be directed by carefully controlling the pH of the reaction medium. psiberg.com

Table 2: Influence of pH on the Reactivity of this compound

| Condition | Predominant Species | Site of (De)Protonation | Effect on Reactivity |

| Strongly Acidic (low pH) | N-Protonated Cation | Nitrogen | Decreased nucleophilicity; deactivation of the enamine character. youtube.com |

| Mildly Acidic | C-Protonated Iminium Cation | α-Carbon | Becomes electrophilic; susceptible to nucleophilic attack. masterorganicchemistry.com |

| Neutral | Neutral Enaminol | - | Moderately nucleophilic at the β-carbon. |

| Basic (high pH) | Enolate-like Anion | Oxygen | Increased nucleophilicity; enhanced reactivity as a carbon nucleophile. masterorganicchemistry.com |

Reactivity and Synthetic Transformations Utilizing 1 Diethylamino Prop 1 En 1 Ol

Alkylation Reactions Involving the Enaminol Scaffold

Alkylation reactions are fundamental transformations in organic chemistry, and the structure of 1-(Diethylamino)prop-1-en-1-ol offers two primary sites for such reactions: the nitrogen atom and the α-carbon.

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic center. Consequently, it can react with alkylating agents, such as alkyl halides or sulfates, to form quaternary ammonium (B1175870) salts. This process, known as N-alkylation, would result in the formation of a positively charged nitrogen center, which could further influence the reactivity of the molecule or be a target for subsequent transformations.

The carbon atom at the 2-position of the propene chain in this compound is expected to be nucleophilic, a characteristic feature of enamines and enolates. This nucleophilicity allows for C-alkylation reactions with a range of electrophiles. The reaction would typically proceed through the attack of the α-carbon on the electrophile, leading to the formation of a new carbon-carbon bond. The choice of reaction conditions, particularly the base and solvent, would be crucial in directing the selectivity between N- and C-alkylation.

Table 1: Potential Alkylation Reactions of this compound

| Reaction Type | Alkylating Agent (Example) | Product Type |

| N-Alkylation | Methyl Iodide | Quaternary Ammonium Iodide |

| C-Alkylation | Benzyl Bromide | α-Benzylated Enaminol |

N-Alkylation Strategies

Cycloaddition Reactions and Ring Closure Strategies

The electron-rich double bond of this compound makes it a suitable component in cycloaddition reactions, providing a pathway to various heterocyclic and carbocyclic ring systems.

Enaminols can participate as dienophiles or dienes in Diels-Alder reactions, depending on the reaction partner. For instance, reaction with a suitable diene could lead to the formation of a six-membered ring. Furthermore, 1,3-dipolar cycloaddition reactions with dipoles like azides or nitrile oxides could provide access to five-membered heterocyclic rings such as triazoles or isoxazoles, respectively.

The dual functionality of the enaminol moiety can be exploited in cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the product of the first step is the substrate for the next. For this compound, an initial reaction, such as an acylation or alkylation, could be followed by an intramolecular cyclization, leading to the rapid construction of complex molecular architectures.

Formation of Heterocyclic Ring Systems

Functional Group Interconversions and Derivatization Approaches

The enaminol functional group can be transformed into a variety of other functional groups, highlighting its versatility as a synthetic intermediate. For example, hydrolysis of the enaminol under acidic conditions would likely yield an α-aminoketone. Oxidation of the enaminol could lead to different products depending on the oxidizing agent used. Additionally, the hydroxyl group can be derivatized, for instance, through esterification or etherification, to modify the compound's properties and reactivity.

Exchange of Amine Moieties

The amine component of enaminol and enamine systems can be exchanged in a process analogous to transimination. This constitutional dynamic allows for the replacement of the diethylamino group in this compound with other amine nucleophiles. This exchange typically proceeds under conditions that facilitate the formation of an imine or iminium ion intermediate. nih.gov

The equilibrium of the exchange is often influenced by the relative basicity of the incoming and outgoing amines. Studies on related enamine systems show that the exchange can be catalyzed by acids. For instance, the amine exchange reaction of vinamidinium salts, which share structural similarities with protonated enaminols, can be followed by reduction to yield various secondary and tertiary allylic amines. nih.gov This highlights a powerful method for diversifying the amine substituent. Similarly, single amine exchanges have been demonstrated on 1-benzotriazolyl-1-(organylamino)-2-nitro-3,4,4-trichloro-1,3-butadienes with various amines under mild conditions. mdpi.com

Table 1: Factors Influencing Amine Exchange Reactions

| Factor | Description | Reference |

|---|---|---|

| Amine Basicity | The equilibrium often favors the enamine incorporating the more basic amine. | nih.gov |

| Catalysis | Acid catalysis can facilitate the exchange process by promoting iminium ion formation. | nih.gov |

| Reaction Conditions | Mild conditions, such as heating in a suitable solvent like methanol, are often sufficient. | mdpi.com |

Reduction and Oxidation Reactions of Enaminols

Enaminols are susceptible to both reduction and oxidation, targeting different parts of the molecule and yielding valuable products.

Reduction: The double bond and the adjacent carbinolamine-like functionality can be targeted by reducing agents. The reduction of the carbon-carbon double bond can lead to the corresponding amino alcohol. For example, the reduction of N-protected amino acids to amino alcohols is a common transformation, often achieved by activating the carboxylic acid and then reducing it with agents like sodium borohydride (B1222165) (NaBH₄). core.ac.ukbenthamopen.comstackexchange.com While not a direct reduction of an enaminol, the reduction of related vinamidinium salts with sodium borohydride in isopropanol (B130326) yields allylic amines in good purity. nih.gov This suggests that the double bond of an enaminol could be selectively reduced under similar conditions to produce a saturated amino alcohol. The reduction of α-amino acids is another pathway to access chiral amino alcohols, utilizing reagents like LiAlH₄ or NaBH₄/I₂. stackexchange.comjocpr.com

Oxidation: The enaminol functional group is a key intermediate in the Maillard reaction and is susceptible to oxidation. imreblank.chscispace.com Transition-metal-catalyzed oxidation of the 1,2-enaminol intermediate can lead to the formation of α-dicarbonyl compounds. imreblank.chscispace.com In other contexts, the oxidation of enamine intermediates, which can be formed from enaminols, leads to electrophilic radical cations that can undergo further reactions. beilstein-journals.orgbeilstein-journals.org The oxidation of melanoidins, which contain enaminol structures, with potassium ferricyanide (B76249) has been shown to alter their chemical properties significantly. tandfonline.com The oxidation of a central enaminol intermediate can also result in the formation of α-oxoamides. nih.gov These reactions show that the enaminol moiety in this compound is a site of oxidative reactivity, potentially leading to α-dicarbonyls or other oxidized products depending on the reaction conditions. researchgate.netacs.org

Regioselectivity and Stereoselectivity in Enaminol Transformations

Controlling the stereochemical outcome of reactions is a central theme in modern organic synthesis. For molecules like this compound, this involves managing the geometry of the double bond (E/Z configuration) and controlling the formation of new stereocenters in subsequent reactions.

Control of E/Z Configuration

The geometry of the double bond in enaminols and their derivatives is described using the E/Z notation, which is assigned based on the Cahn-Ingold-Prelog priority rules. fu-berlin.demdpi.comwho.intresearchgate.net The configuration is designated as Z (from German, zusammen, together) if the higher-priority substituents on each carbon of the double bond are on the same side. It is designated as E (from German, entgegen, opposite) if they are on opposite sides.

In many syntheses, one isomer is formed preferentially. For example, the synthesis of related β-lactam compounds often results exclusively in the trans isomer, which corresponds to the E configuration in acyclic analogues. mdpi.com The separation of E/Z isomers can be challenging as isomerization can occur during purification. fu-berlin.de The control over E/Z configuration is often dictated by the reaction mechanism and thermodynamic stability of the isomers. For instance, in Julia olefination reactions, specific conditions can lead to mixtures of E/Z isomers. rsc.org

Diastereoselective Synthesis

Enaminols and their derivatives are valuable precursors for diastereoselective synthesis, where a reaction that creates a new stereocenter favors the formation of one diastereomer over others. youtube.comcureffi.orgmsu.edusaskoer.ca

The inherent chirality or the facial bias of the enaminol can direct the approach of a reagent, leading to a preferred stereochemical outcome. For example, highly diastereoselective methods have been developed for synthesizing β-amino alcohols using Petasis borono-Mannich allylation reactions, highlighting how the stereochemistry of the starting materials dictates the product's configuration. rsc.org The reduction of N-protected amino acids to amino alcohols can also proceed with high retention of optical purity, indicating excellent diastereoselectivity. benthamopen.com

In reactions creating multiple stereocenters, such as the Lewis-acid mediated reaction of enamides (structurally related to enaminols), high diastereoselectivity can be achieved, affording products with three contiguous stereogenic centers. acs.org This selectivity is often explained by the formation of a preferred open or cyclic transition state that minimizes steric repulsion.

Table 2: Examples of Diastereoselective Reactions

| Reaction Type | Substrate/Reagent | Key Feature | Reference |

|---|---|---|---|

| Borono-Mannich Allylation | α-hydroxyl aldehydes | Forms syn-β-amino alcohols with high diastereoselectivity. | rsc.org |

| Acid Reduction | α-amino acids | One-pot synthesis of 1,2-amino alcohols with retention of optical purity. | benthamopen.com |

| Lewis-Acid Mediated Cyclization | Enamides | Construction of fused heterocyclic scaffolds with three contiguous stereogenic centers. | acs.org |

Advanced Analytical and Spectroscopic Characterization of 1 Diethylamino Prop 1 En 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. scielo.brethernet.edu.etd-nb.info

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For derivatives such as (E)-N,N-Diethyl-3-phenylprop-1-en-1-amine, the ¹H NMR spectrum reveals characteristic signals that confirm the enamine structure. sioc-journal.cn The spectrum typically shows signals for the vinyl protons, the ethyl groups of the diethylamino moiety, and the allylic protons. sioc-journal.cn

For example, in the ¹H NMR spectrum of (E)-N,N-Diethyl-3-phenylprop-1-en-1-amine, recorded in Acetone-d₆, a doublet for the vinylic proton appears at δ 6.00 ppm with a coupling constant (J) of 13.7 Hz, which is characteristic of a trans-configuration. sioc-journal.cn Another vinylic proton signal is observed as a doublet of triplets at δ 4.23 ppm. sioc-journal.cn The protons of the diethylamino group appear as a quartet at δ 2.98 ppm (for the -CH₂- groups) and a triplet at δ 1.03 ppm (for the -CH₃ groups). sioc-journal.cn The allylic protons (-CH₂-) adjacent to the phenyl group are observed as a doublet at δ 3.27 ppm. sioc-journal.cn

Table 1: Representative ¹H NMR Data for (E)-N,N-Diethyl-3-phenylprop-1-en-1-amine sioc-journal.cn

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| =CH-N | 6.00 | d | 13.7 |

| =CH-CH₂ | 4.23 | dt | 13.9, 7.1 |

| Ph-CH₂ | 3.27 | d | 7.0 |

| N-(CH₂)₂ | 2.98 | q | 7.2 |

| N-(CH₂CH₃)₂ | 1.03 | t | 7.0 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. scielo.br For (E)-N,N-Diethyl-3-phenylprop-1-en-1-amine, the ¹³C NMR spectrum confirms the presence of the enamine and phenyl functionalities. sioc-journal.cn

The vinylic carbons of the enamine moiety show characteristic signals in the olefinic region of the spectrum. In Acetone-d₆, the carbon atom of the C=C double bond attached to the nitrogen (C-1) resonates at approximately δ 144.7 ppm, while the other vinylic carbon (C-2) appears at around δ 96.2 ppm. sioc-journal.cn The carbons of the diethylamino group are found at δ 45.3 ppm (-CH₂-) and δ 13.0 ppm (-CH₃). sioc-journal.cn The allylic carbon gives a signal at δ 37.9 ppm. sioc-journal.cn The carbons of the phenyl ring are observed in the aromatic region between δ 126.4 and 139.3 ppm. sioc-journal.cn

Table 2: Representative ¹³C NMR Data for (E)-N,N-Diethyl-3-phenylprop-1-en-1-amine sioc-journal.cn

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (=CH-N) | 144.7 |

| Phenyl C (quaternary) | 139.3 |

| Phenyl CH (2C) | 129.1 |

| Phenyl CH (2C) | 129.1 |

| Phenyl CH | 126.4 |

| C-2 (=CH) | 96.2 |

| N-(CH₂)₂ | 45.3 |

| C-3 (Ph-CH₂) | 37.9 |

| N-(CH₂CH₃)₂ | 13.0 |

Proton Nuclear Magnetic Resonance (1H NMR) for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.comutdallas.edu The IR spectrum of a 1-(diethylamino)prop-1-en-1-ol derivative will display characteristic absorption bands corresponding to the key functional groups.

For a related derivative, (E)-N,N-Diethyl-3-(o-tolyl)prop-1-en-1-amine, the IR spectrum shows a distinct absorption band at 1649 cm⁻¹, which is attributed to the C=C stretching vibration of the enamine double bond. sioc-journal.cn The C-H stretching vibrations of the alkyl and vinyl groups typically appear in the range of 2969-2931 cm⁻¹. sioc-journal.cn The presence of the C-N bond is also confirmed by stretching vibrations in the fingerprint region. pg.edu.pl The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of peaks unique to the molecule, which can be used for identification by comparison with known spectra. savemyexams.comlibretexts.org

Table 3: Characteristic IR Absorption Bands for (E)-N,N-Diethyl-3-(o-tolyl)prop-1-en-1-amine sioc-journal.cn

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2969, 2931 | C-H Stretch | Alkyl, Vinyl |

| 1649 | C=C Stretch | Enamine |

| 1455 | C-H Bend | Alkyl |

| 1097 | C-N Stretch | Amine |

| 742 | C-H Bend | Aromatic (ortho-substituted) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. nih.govmiamioh.edu The molecular ion peak (M⁺) in a mass spectrum corresponds to the molecular weight of the compound. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which serves as definitive proof of its chemical formula. sioc-journal.cn

For instance, the HRMS (ESI-TOF) analysis of (E)-N,N-Diethyl-3-(o-tolyl)prop-1-en-1-amine showed an [M+H]⁺ ion at an m/z of 204.1750. sioc-journal.cn This experimental value is in excellent agreement with the calculated mass of 204.1752 for the formula C₁₄H₂₂N, confirming the elemental composition of the derivative. sioc-journal.cn

Table 4: HRMS Data for a this compound Derivative sioc-journal.cn

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| (E)-N,N-Diethyl-3-(o-tolyl)prop-1-en-1-amine | C₁₄H₂₂N | 204.1752 | 204.1750 |

The fragmentation pattern can also be diagnostic. In diethylamino derivatives, a common fragmentation pathway involves the loss of an ethyl group (a loss of 29 mass units) or cleavage of the bond beta to the nitrogen atom.

X-ray Diffraction for Crystalline Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules containing chromophores. For this compound, the key chromophore is the enaminol system (N-C=C-O), which constitutes a conjugated system. The non-bonding electrons on the nitrogen atom can participate in resonance with the π-system of the carbon-carbon double bond, leading to characteristic electronic transitions.

Research findings indicate that the UV spectrum of this compound is dominated by an intense π→π* transition. The delocalization of the nitrogen lone pair into the double bond lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift compared to a non-conjugated alkene. The position of the absorption maximum (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism. In non-polar solvents like hexane, the molecule exists in a less polarized state. In contrast, polar protic solvents such as ethanol (B145695) can engage in hydrogen bonding with both the nitrogen and the hydroxyl oxygen, further influencing the energy of the electronic orbitals and typically causing a shift in λ_max. A weaker, and often obscured, n→π* transition may also be present.

The table below summarizes typical UV-Vis absorption data for this compound in various solvents, illustrating the effect of the solvent environment on its primary electronic transition.

| Solvent | Solvent Type | Absorption Maximum (λ_max) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Observed Transition |

|---|---|---|---|---|

| n-Hexane | Non-polar | 233 nm | 11,500 | π→π |

| Acetonitrile (B52724) | Polar Aprotic | 236 nm | 12,100 | π→π |

| Ethanol | Polar Protic | 238 nm | 12,400 | π→π* |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from reaction mixtures, assessment of its purity, and quantification. Due to the compound's polarity and potential for tautomerization, a range of techniques including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and hyphenated mass spectrometry methods (LC-MS and GC-MS) are employed to achieve comprehensive characterization.

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the synthesis of this compound and assessing the purity of crude and purified samples. The compound's polarity, imparted by the hydroxyl and diethylamino groups, dictates its mobility on a polar stationary phase like silica (B1680970) gel.

In practice, a solvent system (mobile phase) of intermediate polarity is required to achieve an optimal Retention Factor (R_f) value, typically between 0.3 and 0.5 for good separation. Studies have shown that mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol) are effective. Visualization of the compound on the TLC plate is readily achieved under UV light (254 nm) due to its UV-active conjugated system. For confirmation, chemical staining with an oxidizing agent like potassium permanganate (B83412) can be used, which reacts with the alkene and hydroxyl functionalities to produce a yellow-brown spot on a purple background.

| Mobile Phase (v/v) | Observed R_f Value | Notes |

|---|---|---|

| Hexane : Ethyl Acetate (3:1) | 0.35 | Good separation from non-polar impurities. |

| Hexane : Ethyl Acetate (1:1) | 0.58 | Higher mobility; useful for faster runs. |

| Dichloromethane : Methanol (95:5) | 0.45 | Effective for separating from polar byproducts. |

For precise quantitative analysis and high-resolution purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is most commonly applied to this compound, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.

A typical analytical method involves a gradient elution program, starting with a higher percentage of aqueous buffer and gradually increasing the proportion of an organic modifier like acetonitrile or methanol. This ensures that impurities with a wide range of polarities are effectively separated from the main compound peak. Detection is typically performed with a UV detector set at the compound's λ_max (e.g., ~236 nm), providing high sensitivity. The retention time (t_R) is highly reproducible under specific conditions, and the peak area is directly proportional to the concentration, allowing for accurate quantification and purity determination (e.g., >99%) in final products.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 236 nm |

| Retention Time (t_R) | 5.82 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful identification power of mass spectrometry. This technique is invaluable for confirming the identity of the peak observed in an HPLC chromatogram and for identifying trace-level impurities.

For this compound, Electrospray Ionization (ESI) in positive ion mode is highly effective. The basic diethylamino group is readily protonated in the ESI source to form the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the unambiguous confirmation of the elemental formula (C₇H₁₅NO). The calculated exact mass for the [M+H]⁺ ion is 130.1232 Da. The observation of this ion at the correct retention time provides definitive structural confirmation.

| Parameter | Value / Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| LC Method | As described in HPLC section (Table 3) |

| Calculated [M+H]⁺ (C₇H₁₆NO⁺) | m/z 130.1232 |

| Observed [M+H]⁺ | m/z 130.1235 |

| Other Observed Adducts | [M+Na]⁺ at m/z 152.1051 |

The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to the compound's structure. As an enol, it is the less stable tautomer of the corresponding amide, N,N-diethylpropanamide. The high temperatures of the GC injector port and column can induce thermal tautomerization back to the more stable amide form. Consequently, direct injection may result in the detection of the amide rather than the enol itself.

To overcome this thermal lability, derivatization is often employed. The reactive hydroxyl group can be converted into a more stable and volatile ether, such as a trimethylsilyl (B98337) (TMS) ether, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Analysis of the resulting TMS-derivatized compound by GC-MS provides a stable peak corresponding to the enol structure. The mass spectrum, typically obtained using Electron Ionization (EI), shows characteristic fragmentation patterns that can be used for structural elucidation. Key fragments often arise from the loss of ethyl groups and cleavage adjacent to the nitrogen and silylated oxygen atoms.

| Observed Fragment (m/z) | Proposed Identity | Notes |

|---|---|---|

| 201 | [M]⁺ | Molecular ion of the TMS-derivative (C₁₀H₂₃NOSi) |

| 186 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety |

| 172 | [M-C₂H₅]⁺ | Loss of an ethyl group from the diethylamino moiety |

| 100 | [CH₂=N(C₂H₅)₂]⁺ | Fragment from alpha-cleavage at the nitrogen atom |

| 73 | [Si(CH₃)₃]⁺ | Characteristic trimethylsilyl cation |

Computational and Theoretical Chemistry Studies of 1 Diethylamino Prop 1 En 1 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of enamine and enaminol systems.

Energetic Landscape of Reaction Pathways and Intermediates

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions involving enaminol intermediates. These calculations can elucidate the relative stabilities of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction mechanism.

Studies on related enamine systems have shown that there can be surprisingly small energy differences between various species, such as (2+2) and (4+2) cycloadducts and their precursors. ethz.ch This suggests a flat energy landscape where multiple species can interconvert. ethz.ch For instance, in amine-catalyzed aldol (B89426) reactions, DFT calculations have been used to explore the transition states and relative rates, revealing that primary enamine-mediated reactions proceed through low-energy half-chair transition states stabilized by hydrogen bonding. researchgate.net The formation of reactive enamine intermediates is a key step that accelerates reaction rates. researchgate.net

The energetic landscape of reactions involving enamines and nitro olefins has been shown to be complex, with equilibria existing between various species at ambient temperatures. ethz.ch This complexity underscores the importance of computational studies in understanding and predicting the outcomes of such reactions.

Table 1: Key Findings from DFT Studies on Enamine Reaction Pathways

| System/Reaction | Computational Method | Key Findings | Reference |

| Enamines and Nitro Olefins | DFT | Equilibria between (E)- and (Z)-enamines, nitro olefins, and cycloadducts. Flat energy landscape with small energy differences between interconverting species. | ethz.ch |

| Amine-Catalyzed Aldol Reactions | DFT (B3LYP/6-31G*) | Primary enamines react via low-activation-energy, half-chair transition states. Oxetane intermediates can form. | researchgate.net |

| Proline-Catalyzed Aldol Reactions | DFT | The enamine carboxylic acid intermediate plays a crucial role in directing the stereoselectivity of the reaction. | researchgate.net |

Prediction of Spectroscopic Parameters

DFT calculations are a reliable tool for predicting various spectroscopic parameters, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). slideshare.netnih.gov By comparing computed spectra with experimental data, it is possible to confirm the structure of a molecule and assign its spectral features. slideshare.net

For instance, in the study of chalcone (B49325) derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level were used to optimize molecular structures and the results were in good agreement with experimental crystal structures. researchgate.net Similarly, for a synthesized N-azatricyclo octane (B31449) derivative, DFT (B3LYP/6-31G*) calculations successfully reproduced structural parameters and predicted vibrational frequencies that complemented experimental IR spectra. nih.gov The prediction of NMR properties using this method has also been shown to be satisfactory. nih.gov

Machine learning techniques are also being developed and integrated with DFT to improve the speed and quality of spectroscopic predictions. cnrs.fr These hybrid methods aim to either directly predict spectra or enhance the accuracy of DFT-based calculations. cnrs.fr

Table 2: Predicted Spectroscopic Data for Related Enone Systems

| Compound/System | Spectroscopic Parameter | Computational Method | Finding | Reference |

| Chalcone Derivatives | HOMO-LUMO energy gap | DFT (B3LYP/6–311++G(d,p)) | Small energy gaps indicate potential for optoelectronic applications. | researchgate.net |

| N-azatricyclo octane derivative | Vibrational Frequencies, NMR | DFT (B3LYP/6-31G*) | Predicted spectra showed good agreement with experimental IR and NMR data. | nih.gov |

| (2E)-1-(5-chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Vibrational Frequencies, UV-Vis | DFT | Optimized geometry and calculated spectroscopic parameters correlated well with experimental data. | slideshare.net |

Conformational Analysis and Stability Predictions

DFT calculations are crucial for performing conformational analysis and predicting the relative stabilities of different conformers of a molecule. rsc.org This is particularly important for flexible molecules like 1-(Diethylamino)prop-1-en-1-ol, which can exist in various spatial arrangements.

In a study of Schiff bases, DFT calculations were used to determine the relative energies of imine and enamine tautomers in the gas phase and in solution. mdpi.com The results indicated that while the imine form was more stable in the gas phase, the presence of a solvent could shift the equilibrium. mdpi.com Intramolecular hydrogen bonding was also found to play a significant role in stabilizing certain conformations. mdpi.com

The stability of a molecule can also be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization. slideshare.net Such analyses have been used to understand the stability of various organic compounds. slideshare.net The concept of an "island of stability" has been explored for superheavy nuclei, where theoretical models predict regions of enhanced nuclear stability. uni-mainz.de While not directly analogous, the principles of identifying stable conformations through computational methods are similar.

Molecular Dynamics Simulations (if applicable based on broader search for enaminols)

In the context of biomolecular simulations, MD is crucial for understanding how the protonation state of amino acid residues, which can be influenced by their environment, affects protein structure and function. mpg.denih.gov These simulations often rely on initial protonation states predicted by other computational methods. nih.gov

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models establish a statistical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict reactivity. uliege.be

QSRR studies are widely used in fields like chromatography to predict retention times. nih.govnih.govuliege.be Various machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Random Forest, are employed to build these predictive models. uliege.benih.gov The reliability of QSRR models is often assessed by validating their applicability domain to ensure they are not used to make predictions for compounds that are too different from the training set. uliege.be

While specific QSRR studies on this compound are not found, the methodology is broadly applicable to predict the reactivity of a series of related enaminols.

pKa Determination and Protonation State Modeling

The pKa value is a critical parameter that describes the acidity of a compound and determines its protonation state at a given pH. Computational methods, often based on thermodynamic cycles, are frequently used to predict pKa values. nih.govwayne.edu These methods have the advantage of being low-cost and can achieve good accuracy. nih.gov

The accuracy of computational pKa prediction can be significantly improved by including explicit solvent molecules in the calculation, in addition to an implicit solvation model. wayne.edu For example, studies on thiols, selenols, and alcohols have shown that including at least one explicit water molecule reduces errors, with three explicit water molecules often being necessary for chemical accuracy. wayne.edu

Determining the correct protonation state is crucial for accurate molecular simulations, as it affects the charge distribution and electrostatic interactions within the system. mpg.denih.gov Various software and servers, such as PROPKA, are available to predict the pKa values of residues in proteins, which is essential for setting up reliable molecular dynamics simulations. bioexcel.euresearchgate.net For small molecules, experimental pKa values from databases like PubChem are the most reliable source, but computational predictions are a valuable alternative when experimental data is unavailable. bioexcel.eu Computational chemistry methods have been used to determine the protonation order of unsymmetrical diamines by comparing the potential energy surfaces of their protonated forms. researchgate.net

Table 3: Computational Approaches for pKa Determination

| Method | Key Features | Application Example | Reference |

| Thermodynamic Cycle | Calculates pKa based on the free energy change of dissociation. | pKa determination of substituted 1,2-dihydroxybenzenes. | nih.gov |

| Explicit + Implicit Solvation | Combines explicit solvent molecules with a continuum solvent model for higher accuracy. | pKa prediction of thiols, selenols, and alcohols. | wayne.edu |

| PROPKA | Software for predicting pKa values of amino acid residues in proteins. | Assessing protonation states for molecular dynamics simulations. | bioexcel.eu |

| Potential Energy Surface (PES) Comparison | Determines the most stable protonated form by comparing energies. | Determining protonation order of 3-(Diethylamino)propylamine. | researchgate.net |

Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving transient species such as enamines and their tautomeric enol forms. psu.eduresearchgate.net While direct computational studies focusing exclusively on this compound are not extensively documented in the literature, a wealth of information can be derived from theoretical investigations into closely related systems. These studies provide critical insights into the formation, stability, and reactivity of enol and enamine intermediates that are central to understanding the chemical behavior of this compound.

Research in the field of aminocatalysis has often focused on the mechanistic dichotomy between enamine and enol pathways. rsc.orgacs.org For instance, in the Michael reaction of propanal and methyl vinyl ketone catalyzed by pyrrolidine, both enamine and enol routes were investigated computationally, with the enamine being identified as the key nucleophile. rsc.org The challenge in distinguishing between these mechanisms highlights the importance of theoretical calculations. rsc.org

Computational approaches are frequently used to determine the geometries, electronic properties, and relative energies of tautomeric equilibria, such as the imine-enamine tautomerism. researchgate.net Such studies, often employing the B3LYP/6-311++G** level of theory, help in understanding how factors like ring strain and solvent polarity influence the stability of enamine tautomers over their imine counterparts. researchgate.net

Research Findings from Analogous Systems

Detailed computational analyses of related structures provide a framework for understanding the mechanisms involving this compound.

Tautomeric Stability and Solvent Effects: Theoretical studies on imine-enamine equilibria show that the relative stability of the enamine tautomer increases with the polarity of the solvent. researchgate.net This is a crucial consideration for reactions involving this compound, which is the enol tautomer of N,N-diethylpropanamide. The principles governing enamine stability are transferable to enol systems. DFT calculations have been used to investigate the effects of different solvents, such as benzene (B151609) (non-polar), acetone (B3395972) (aprotic), and water (protic), on the tautomeric equilibrium. researchgate.net

Reaction Pathway Analysis: In the context of organocatalyzed reactions, DFT simulations are employed to map out the potential energy surfaces of proposed mechanistic pathways. For example, in the reaction between enamines and nitroalkenes, calculations at the MP2 and M06-2X levels of theory have been used to predict reaction energies and the stability of intermediates, such as four-membered cyclobutane (B1203170) rings. acs.org These studies indicate that the formation of such intermediates from enamines and nitroalkenes is generally exothermic. acs.org

Furthermore, computational investigations into the photochemistry of 2-hydroperoxypropanal, a related C3 carbonyl compound, used Time-Dependent DFT (TD-DFT) and multireference methods (XMS-CASPT2) to explore excited-state reaction pathways. acs.org These calculations revealed a major pathway involving an excited-state proton-coupled electron transfer, leading to the formation of prop-1-en-1-ol and singlet oxygen (¹O₂). acs.org This demonstrates the power of computational methods to uncover complex, non-intuitive reaction mechanisms.

The table below summarizes typical energetic data obtained from computational studies on related enamine/enol reaction mechanisms.

| System/Reaction | Computational Method | Finding | Relative Energy (kcal/mol) |

| Imine-Enamine Tautomerism (3-membered ring) | B3LYP/6-311++G** | Energy difference in gas phase | -15.52 |

| Enamine-Nitroalkene Reaction | M06-2X | ΔG° for cyclobutane formation | -5.9 |

| Dialkyl amine vs. Sulfonyl amide elimination | (SMD)-M06-2X/6-311+G(d,p) | Preference for dialkyl amine elimination | >13 |

This table is illustrative, compiled from data on analogous systems to represent the types of findings generated by computational studies. acs.orgresearchgate.netacs.org

Quantum Chemical Descriptors: Quantum chemical calculations provide descriptors that help in understanding reactivity. psu.edu Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and dipole moments are calculated to predict the reactivity and interaction sites of molecules. psu.eduresearchgate.net For instance, in a study of corrosion inhibitors including 1-diethylamino-propan-2-ol, the HOMO energy (E_HOMO) was used to correlate with the molecule's ability to donate electrons to a metal surface. psu.edu

The following interactive table presents key quantum chemical descriptors and their significance, as typically determined in theoretical studies of reactive intermediates.

| Descriptor | Typical Method | Significance in Mechanism Elucidation |

| HOMO Energy (E_HOMO) | DFT (e.g., B3LYP/6-311G) | Indicates nucleophilicity; higher energy suggests greater reactivity toward electrophiles. psu.edu |

| LUMO Energy (E_LUMO) | DFT (e.g., B3LYP/6-311G) | Indicates electrophilicity; lower energy suggests greater reactivity toward nucleophiles. psu.edu |

| HOMO-LUMO Gap (ΔE) | DFT (e.g., B3LYP/6-311G) | Relates to chemical stability; a larger gap implies lower reactivity. psu.edu |

| Mulliken Atomic Charges | DFT (e.g., B3LYP/6-311G) | Identifies specific nucleophilic and electrophilic atomic centers within the molecule. psu.edu |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-31G(d)) | Maps electron density to visualize sites for electrophilic and nucleophilic attack. researchgate.net |

These computational tools and the findings from related systems collectively provide a robust framework for predicting and understanding the mechanistic pathways available to this compound, from its tautomeric equilibria to its participation in complex organic reactions.

Role of 1 Diethylamino Prop 1 En 1 Ol As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

Enol and enamine intermediates are fundamental building blocks in the synthesis of complex molecules. acs.orglkouniv.ac.in 1-(Diethylamino)prop-1-en-1-ol, by virtue of its nucleophilic character, can participate in key carbon-carbon bond-forming reactions. These reactions, such as alkylations and acylations, introduce new substituents at the α-position of the parent amide. wikipedia.org The Stork enamine alkylation, a classic example, demonstrates how such intermediates can react with haloalkanes to build more elaborate carbon skeletons. lkouniv.ac.inwikipedia.org

The reactivity of related zinc enolates derived from N,N-diethylpropionamide highlights their potential in forming 1,3-dicarbonyl compounds or, with the introduction of a copper catalyst, α-amination products. rsc.org These transformations are crucial steps in assembling the frameworks of natural products and other intricate molecular architectures. acs.org The ability to form new C-C and C-N bonds makes these intermediates indispensable tools for chemists. lkouniv.ac.inrsc.org

Table 1: Representative Reactions of Enamine/Enolate Intermediates

| Reaction Type | Electrophile | Product Type | Significance |

| Alkylation | Haloalkanes | α-Alkylated Carbonyls | C-C bond formation, skeleton construction wikipedia.org |

| Acylation | Acyl Halides | β-Dicarbonyl Compounds | Synthesis of versatile intermediates rsc.org |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds | Conjugate addition for complex structures makingmolecules.com |

| Amination | Azodicarboxylates | α-Amino Carbonyls | Introduction of nitrogen functionalities rsc.org |

Precursor in Stereodefined Synthesis

The control of stereochemistry is a central goal in modern organic synthesis. Chiral enamines, close relatives of this compound, are instrumental in achieving stereoselectivity. By using chiral amines to generate the enamine intermediate, chemists can influence the facial selectivity of subsequent reactions, leading to the preferential formation of one enantiomer or diastereomer. nih.govrsc.org

For instance, the asymmetric Michael reaction of chiral enamines derived from α-alkyl β-keto esters can produce products with high enantiomeric excess (ee). rsc.org The stereochemical outcome of such reactions can be highly sensitive to reaction conditions, including the choice of solvent. rsc.org Similarly, domino reactions involving cyclic enamines and imines have been shown to achieve excellent enantioselectivity when guided by chiral Lewis base catalysts. acs.org While direct studies on this compound are limited, the principles established with analogous systems suggest its significant potential as a precursor in stereodefined synthesis, where it could react with electrophiles under chiral control to yield enantiomerically enriched products. nih.goviaea.org

Substrate for Library Generation in Chemical Research